3-(2-Phenylethenyl)phenol

概要

説明

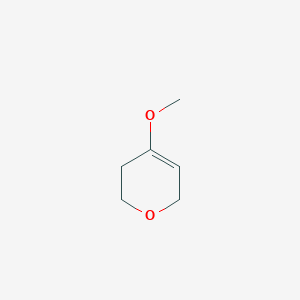

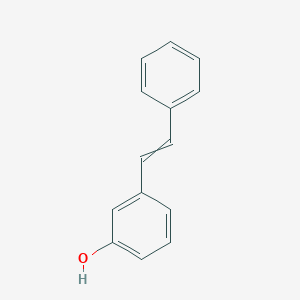

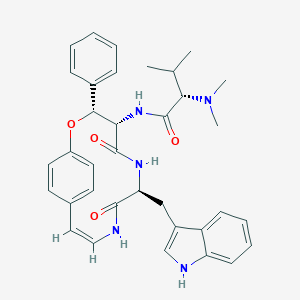

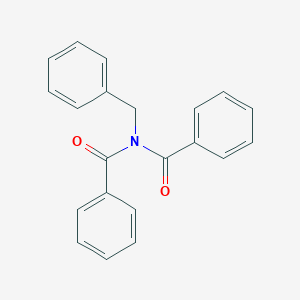

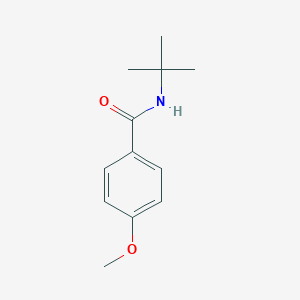

3-(2-Phenylethenyl)phenol is a chemical compound with the molecular formula C14H12O and a molecular weight of 196.24448 . It is a derivative of phenol, where a phenylethenyl group is attached to the phenol molecule .

Synthesis Analysis

The synthesis of phenols like 3-(2-Phenylethenyl)phenol can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another common method for the synthesis of phenols involves an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, or by hydrolysis of phenolic esters or ethers .Molecular Structure Analysis

The molecular structure of 3-(2-Phenylethenyl)phenol consists of a phenol group and a phenylethenyl group. The phenol group is a benzene ring with a hydroxyl (-OH) group attached, and the phenylethenyl group is a phenyl group with an ethenyl group attached .Chemical Reactions Analysis

Phenols, including 3-(2-Phenylethenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation reactions .Physical And Chemical Properties Analysis

Phenols are generally colorless liquids or solids. They have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols, including 3-(2-Phenylethenyl)phenol, are moderately soluble in water due to their ability to form hydrogen bonds .科学的研究の応用

Catalysis

3-(2-Phenylethenyl)phenol is relevant in the field of catalysis. For instance, a study on catalytic methylation of phenol with methanol investigated the use of a Cu-Co ferrospinel system, which demonstrated significant phenol conversion and production of methylation products (Mathew et al., 2002).

Polymer Chemistry

In polymer chemistry, 3-(2-Phenylethenyl)phenol derivatives have been explored for enhancing reactivity in the formation of polybenzoxazine, indicating its potential as a renewable building block in material science (Trejo-Machin et al., 2017).

Biochemistry

In the biochemical domain, the interaction of 3-(2-Phenylethenyl)phenol with cytochrome P-450 enzymes has been studied. This research provides insights into enzyme inactivation and adduct formation, which is crucial for understanding metabolic pathways (Grab et al., 1988).

Antioxidant Research

The compound's derivatives have been synthesized and evaluated for their antioxidant activities, demonstrating its potential in developing new antioxidant agents (Osorio et al., 2012).

Green Chemistry

In the context of green chemistry, its use in the synthesis of 3-(phenylmethoxy)phenol under liquid-liquid-liquid phase transfer catalysis has been explored, indicating its role in the synthesis of biologically active molecules and waste reduction (Yadav & Badure, 2008).

Environmental Stress Response in Plants

Research has also shown that phenolic compounds like 3-(2-Phenylethenyl)phenol play a key role in plant responses to environmental stress, such as drought and heavy metal exposure (Sharma et al., 2019).

Molecular Science

The synthesis and characterization of 3-phenylethynyl endcapped matrix resins, where 3-(2-Phenylethenyl)phenol acts as a high-temperature crosslinking agent for polyarylene ethers, is another application in molecular science (Jayaraman et al., 1995).

Bioremediation

In bioremediation research, the role of phenolic compounds in the degradation of environmental pollutants has been explored, highlighting the potential of 3-(2-Phenylethenyl)phenol in monitoring and enhancing bioremediation processes (Mesarch et al., 2000).

Safety And Hazards

3-(2-Phenylethenyl)phenol should be handled with care. Contact with skin and eyes should be avoided, and exposure to dust and aerosols should be minimized. In case of contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air and give artificial respiration if necessary .

特性

IUPAC Name |

3-(2-phenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHJTSIYYWRJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939102 | |

| Record name | 3-(2-Phenylethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenylethenyl)phenol | |

CAS RN |

17861-18-6 | |

| Record name | 3-(2-Phenylethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)